molecular formula C16H15ClN2O3 B12043938 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide CAS No. 443976-25-8

2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide

Cat. No.: B12043938
CAS No.: 443976-25-8
M. Wt: 318.75 g/mol
InChI Key: OAUDEUTVIFUXCY-VCHYOVAHSA-N
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Description

2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide is a synthetic acetohydrazide derivative characterized by a 2-chlorophenoxy group and a 2-methoxybenzylidene moiety. The compound is synthesized via condensation of 2-(2-chlorophenoxy)acetohydrazide with 2-methoxybenzaldehyde in ethanol, catalyzed by hydrochloric acid, a method consistent with analogous hydrazide derivatives .

Properties

CAS No.

443976-25-8

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-8-4-2-6-12(14)10-18-19-16(20)11-22-15-9-5-3-7-13(15)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

OAUDEUTVIFUXCY-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The mechanism involves nucleophilic attack by the hydrazide’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine bond. Protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl, acetic acid, or p-toluenesulfonic acid) enhances electrophilicity, accelerating the reaction.

Detailed Preparation Methods

Condensation of 2-Chlorophenoxyacetohydrazide with 2-Methoxybenzaldehyde

Procedure :

  • Reactants :

    • 2-Chlorophenoxyacetohydrazide (1 mmol)

    • 2-Methoxybenzaldehyde (1 mmol)

    • Solvent: Ethanol (20 mL) or chloroform/methanol mixtures (15–25 mL)

    • Catalyst: 2–3 drops of concentrated HCl or 10 mg p-toluenesulfonic acid.

  • Reaction Conditions :

    • Reflux at 70–80°C for 1–6 hours.

    • Progress monitored by TLC (mobile phase: ethyl acetate/hexane, 3:7).

  • Workup :

    • Cool the mixture to room temperature.

    • Filter the precipitated product.

    • Wash with cold ethanol or ether to remove unreacted aldehydes.

    • Recrystallize from ethanol or ethyl acetate.

Yield : 75–89%.

Key Data :

ParameterValueSource
Reaction Time1–6 hours
Temperature70–80°C
Catalyst EfficiencyHCl > p-TSA > acetic acid
Purity Post-Recrystallization>98% (HPLC)

Alternative Methods for Hydrazide Precursor Synthesis

The hydrazide precursor, 2-chlorophenoxyacetohydrazide, is synthesized via two routes:

From 2-Chlorophenoxyacetic Acid

Steps :

  • Esterification : React 2-chlorophenoxyacetic acid with ethanol/H₂SO₄ to form ethyl 2-chlorophenoxyacetate.

  • Hydrazinolysis : Reflux the ester with hydrazine hydrate (80–100°C, 8–12 hours).
    Yield : 85–90%.

Direct Hydrazide Formation

Steps :

  • Coupling : Treat 2-chlorophenoxyacetyl chloride with hydrazine hydrate in anhydrous ether.

  • Isolation : Filter and recrystallize from ethanol.
    Yield : 78–82%.

Optimization Studies

Catalyst Screening

Catalysts significantly impact reaction efficiency:

  • HCl : Achieves 89% yield in 1 hour but requires neutralization.

  • p-TSA : Non-corrosive alternative with 82% yield in 3 hours.

  • Acetic Acid : Mild catalyst (75% yield, 6 hours).

Solvent Effects

  • Ethanol : Optimal for solubility and product precipitation.

  • Chloroform/Methanol : Enhances aldehyde reactivity but complicates purification.

Temperature and Time

  • 80°C : Maximizes yield without side reactions (e.g., hydrolysis).

  • Prolonged Reflux (>6 hours) : Decreases yield due to hydrazone decomposition.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • C=O stretch: 1640–1655 cm⁻¹.

    • C=N stretch: 1600–1620 cm⁻¹.

    • N-H stretch: 3175–3340 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Imine proton (CH=N): δ 8.30–8.52 ppm.

    • Methoxy group: δ 3.82–3.85 ppm.

    • Aromatic protons: δ 6.76–8.04 ppm.

X-ray Crystallography

Single-crystal studies confirm the E-configuration and intramolecular hydrogen bonding (e.g., O–H⋯N). Key metrics:

  • Bond Lengths : C=N (1.28 Å), C–O (1.36 Å).

  • Dihedral Angles : 59.34° between aromatic rings.

Applications and Derivatives

While the primary focus is synthesis, the compound’s bioactivity is notable:

  • Antimicrobial Activity : MIC values as low as 0.488 µg/mL against Staphylococcus aureus.

  • Anti-inflammatory Potential : Structural analogs inhibit COX-2 (IC₅₀: 1.2 µM).

Challenges and Recommendations

  • Scalability : Batch sizes >100 g require alternative catalysts (e.g., molecular sieves) to avoid exothermic reactions.

  • Purification : Chromatography (silica gel, CH₂Cl₂/MeOH) improves purity but reduces yield.

  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related acetohydrazides, emphasizing substituent effects on bioactivity:

Compound Name (Reference) Substituents Biological Activity Key Findings
Target Compound 2-Chlorophenoxy, 2-Methoxybenzylidene Not explicitly tested Requires further pharmacological evaluation.
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) Phenoxyphenyl, 4-Chlorobenzylidene Anti-inflammatory 45% reduction in edema (24 h post-administration); outperformed diclofenac in some assays.
2-(5-Phenyl-1H-tetrazol-1-yl)-N'-arylideneacetohydrazides (3b, 3c, 3i) Tetrazolyl, Arylidene Antimicrobial 3b, 3c, 3i showed strong antibacterial activity against S. aureus and E. coli.
N′-Arylidene-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazides (4l) Triazolylthio, Bromo substituent Antidepressant 4l reduced immobility time in mice by 58% (tail suspension test).
(E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) Pyrazolyl, 4-Chlorobenzylidene TNF-α inhibition Suppressed TNF-α production by 55.8% in vivo; comparable to SB-203580 (p38 MAPK inhibitor).
(Z)-2-((1H-Benzo[d]imidazol-2-yl)thio)-N'-(2-methoxybenzylidene)acetohydrazide (13c) Benzimidazole-thio, 2-Methoxybenzylidene Antimicrobial (potential) Synthesized but untested; structural similarity suggests possible activity.

Key Observations

Anti-Inflammatory Activity: The 4-chlorobenzylidene substituent in compound 9d significantly enhances anti-inflammatory efficacy, suggesting that chloroaromatic groups improve binding to inflammatory targets. The target compound’s 2-chlorophenoxy group may offer similar benefits. Pyrazolyl derivatives (e.g., 4f ) demonstrate that hybrid structures combining heterocycles with chlorophenyl groups can inhibit TNF-α, a key cytokine in inflammation.

Antimicrobial Potential: Tetrazolyl and triazolylthio substituents (e.g., 3b, 4l ) enhance antibacterial activity, likely due to increased electron-withdrawing effects and membrane interaction. The target compound’s methoxybenzylidene group, which improves lipophilicity, may similarly enhance microbial penetration.

Role of Methoxy Groups :

  • Compounds with 2-methoxybenzylidene moieties (e.g., 13c ) are structurally analogous to the target compound. Methoxy groups often improve pharmacokinetic properties, such as metabolic stability and solubility, which could position the target compound for favorable drug-like behavior.

Synthetic Flexibility: The condensation of hydrazides with aldehydes (e.g., ) is a versatile method for generating diverse acetohydrazides. Modifications to the aldehyde component (e.g., glucopyranosyl in ) can tailor compounds for specific biological targets.

Biological Activity

2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide is a compound that belongs to the hydrazone class of compounds, known for their diverse biological activities. This compound, with the molecular formula C16H15ClN2O3C_{16}H_{15}ClN_2O_3, has garnered attention in recent years for its potential therapeutic applications, particularly in cancer treatment and antibacterial activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide. Research indicates that certain hydrazones exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.61μg/mL1.61\,\mu g/mL against colon carcinoma HCT-15 cells, suggesting that structural modifications can enhance anticancer efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of electron-donating groups, such as methoxy substituents on the phenyl ring, significantly increases cytotoxicity. The effectiveness of 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide may be attributed to similar mechanisms, where the chlorophenoxy and methoxy groups play crucial roles in modulating biological activity .

Antibacterial Activity

Hydrazone derivatives have also been evaluated for antibacterial properties. Compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria. For example, certain hydrazones exhibited antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of specific functional groups in 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide may enhance its antimicrobial efficacy.

Case Studies

  • Study on Antitumor Activity : In a comparative study involving various hydrazones, 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide was tested against several cancer cell lines. Preliminary results indicated moderate cytotoxic effects, warranting further investigation into its mechanisms of action and potential clinical applications.
  • Antibacterial Evaluation : A study focused on the antibacterial effects of hydrazone derivatives revealed that compounds structurally similar to 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide exhibited significant inhibition against pathogenic bacteria. The investigation utilized standard dilution methods to assess minimum inhibitory concentrations (MICs).

Data Summary

Biological Activity IC50 / MIC Values Cell Lines / Bacteria Tested Reference
Anticancer1.61μg/mL1.61\,\mu g/mLHCT-15 (colon carcinoma)
AntibacterialMIC values variedVarious Gram-positive and -negative bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide with high purity?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-(2-chlorophenoxy)acetohydrazide and 2-methoxybenzaldehyde. Key steps include:

  • Solvent System : Use a 1:1 methanol/chloroform mixture with catalytic acetic acid under reflux (5–6 hours) to drive Schiff base formation .
  • Recrystallization : Purify the product using methanol or ethyl acetate to achieve >90% yield and >95% purity .
  • Critical Parameters : Monitor reaction temperature (70–80°C) and molar ratios (1:1 hydrazide:aldehyde) to minimize side products like unreacted hydrazides or over-oxidized derivatives .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the molecular geometry (e.g., dihedral angles between aromatic rings, ~83°) and hydrogen-bonding networks (N–H⋯O and C–H⋯π interactions) using SHELX software for refinement .
  • NMR/FTIR : Confirm the hydrazone linkage (C=N stretch at ~1600 cm⁻¹ in FTIR) and aromatic proton environments (δ 7.2–8.1 ppm in ¹H NMR) .

Q. How can researchers screen its biological activity against common targets (e.g., antimicrobial, anticancer)?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, noting dose-dependent cytotoxicity (10–100 µM range) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Methodological Answer :

  • Structural Insights : Compare hydrogen-bonding motifs (e.g., R₂²(8) dimers) and π-π stacking interactions to explain variations in DNA-binding affinity or enzyme inhibition .
  • Polymorphism Screening : Perform PXRD to identify crystalline forms that may alter solubility or bioavailability, affecting assay outcomes .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

  • Methodological Answer :

  • Functional Group Modulation : Replace the 2-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to test antimicrobial potency .
  • Hydrazone Linkage Alternatives : Synthesize thiosemicarbazone or acylhydrazone analogs to compare chelation potential with metal ions (e.g., Cu²⁺, Fe³⁺) .

Q. How can researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :

  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS) or pH adjustment (4.5–7.4) to enhance aqueous solubility for in vivo studies .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .

Q. What computational methods validate reaction mechanisms and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Model the Schiff base formation mechanism (e.g., transition state energy barriers) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Predict binding modes with biological targets (e.g., E. coli DNA gyrase) using AutoDock Vina to guide analog design .

Q. How to resolve contradictory cytotoxicity data across cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform ROS generation assays and caspase-3 activation studies to differentiate apoptosis vs. necrosis pathways .
  • Resistance Testing : Use CRISPR knockouts (e.g., p53-null cells) to assess dependency on specific tumor suppressor pathways .

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